4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-13(15)20-11-3-1-9(2-4-11)12(18)17-5-6-19-8-10(17)7-16/h1-4,10,13H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWPMRAGEBCMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)SC(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile (CAS Number: 1384670-24-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzoyl group that includes a difluoromethylsulfanyl moiety and a carbonitrile group. Its molecular weight is 298.31 g/mol, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study synthesized various derivatives of morpholine-3-carbonitrile, including the target compound, and evaluated their antimicrobial properties. The results demonstrated that these compounds exhibited varying degrees of activity against several bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds structurally related to this compound were found to inhibit estrogen receptor-positive breast cancer cells effectively .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the difluoromethylsulfanyl group enhances the compound's ability to interact with specific biological targets, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation and microbial survival.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study evaluating various morpholine derivatives, this compound was shown to have significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential as an antimicrobial agent.
- Anticancer Activity : A focused study on structurally similar compounds revealed that those with a morpholine core showed enhanced activity against breast cancer cell lines like MCF-7 and T47D. The IC50 values for some derivatives were significantly lower than those of standard treatments, indicating a potential for development into therapeutic agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Research Findings and Challenges
- Electronic Effects : The –SCF2H group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability better than the stronger electron-deficient trifluoromethyl-oxadiazole .
- Synthetic Scalability : The target compound’s synthesis is more scalable than Analogue C’s, which requires cryogenic conditions for nitrile incorporation .
- Toxicity Concerns : Difluoromethylsulfanyl derivatives show lower cytotoxicity compared to thiophene-containing analogues, making them preferable for crop protection .
Q & A
Q. What are the standard synthetic routes and reaction conditions for preparing 4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile?
The synthesis typically involves reacting 4-(difluoromethylsulfanyl)benzoyl chloride with morpholine-3-carbonitrile in the presence of a base like triethylamine. This neutralizes HCl byproducts and facilitates nucleophilic acyl substitution. The reaction is conducted under anhydrous conditions in polar aprotic solvents (e.g., DMSO or THF) at room temperature for 12–24 hours. Post-synthesis purification employs column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the difluoromethylsulfanyl and morpholine moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carbonyl (C=O) and nitrile (C≡N). Cross-validation with X-ray crystallography is recommended for resolving ambiguities in stereochemistry or bonding .
Q. How can researchers optimize reaction yields during synthesis?
Statistical Design of Experiments (DoE) methods, such as factorial designs or Response Surface Methodology (RSM), systematically evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal reagent ratios and reaction times while minimizing experimental runs .
Advanced Research Questions
Q. How do computational methods enhance the design of reactions involving this compound?
Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict reaction pathways and transition states, guiding the selection of catalysts and solvents. Coupling computational results with machine learning algorithms (e.g., Bayesian optimization) accelerates parameter optimization. For instance, reaction path searches can predict regioselectivity in substitution reactions involving the morpholine ring .
Q. What strategies resolve contradictions in reactivity data between experimental and computational models?
Discrepancies often arise from solvent effects or unaccounted steric hindrance. Hybrid approaches combining microkinetic modeling with in situ spectroscopy (e.g., ReactIR) validate intermediate species. Sensitivity analysis identifies dominant variables (e.g., temperature gradients), enabling model refinement .
Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically investigated?
Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots quantify electronic influences on reaction rates. For example, substituting the difluoromethylsulfanyl group with azide or thiocyanate under varying pH conditions reveals its leaving-group potential. Controlled competition experiments with structurally similar substrates (e.g., morpholine vs. piperidine derivatives) clarify steric and electronic contributions .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases resolves enantiomers, while simulated moving bed (SMB) chromatography scales purification. Membrane-based separation technologies (e.g., nanofiltration) are effective for large-scale recovery of polar intermediates .
Methodological Guidelines for Data Analysis
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray)?
Integrate complementary techniques: X-ray crystallography provides absolute configuration, while NOESY NMR confirms spatial proximity of protons. For unresolved peaks, isotopic labeling (e.g., deuterated solvents) or variable-temperature NMR suppresses dynamic effects .
Q. What statistical frameworks are robust for optimizing multi-step syntheses?
Multivariate analysis (e.g., Principal Component Analysis, PCA) reduces dimensionality in datasets with interdependent variables. Monte Carlo simulations assess the impact of stochastic variations (e.g., impurity levels) on yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
